5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride
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Overview
Description
5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H14N2O.2ClH and a molecular weight of 203.11 g/mol . It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride
- 6-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride
Uniqueness
5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H16Cl2N2O |
---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
5-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-3-5-2-6(9)4-8-5;;/h5-9H,2-4H2,1H3;2*1H |
InChI Key |
WEBVIQPIXQXDPX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1)O.Cl.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.